3-(3-Methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole

Description

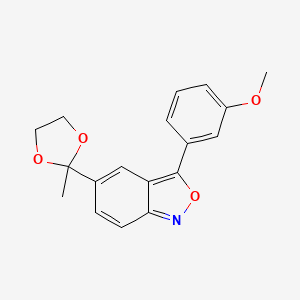

3-(3-Methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole is a benzoxazole derivative characterized by a fused benzene-oxazole core. The compound features two key substituents:

- 3-Methoxyphenyl group at position 3, contributing electron-donating effects via the methoxy (-OCH₃) moiety.

- 2-Methyl-1,3-dioxolane at position 5, a cyclic ether that enhances solubility and introduces steric bulk.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-18(21-8-9-22-18)13-6-7-16-15(11-13)17(23-19-16)12-4-3-5-14(10-12)20-2/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIAQDASWOMRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159436 | |

| Record name | 3-(3-Methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439094-65-2 | |

| Record name | 3-(3-Methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439094-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole typically involves the following steps:

- **Formation of the

Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.

Biological Activity

3-(3-Methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The synthetic pathway often includes the formation of the benzoxazole ring through cyclization reactions involving substituted phenols and dioxolanes.

Antimicrobial Activity

The antimicrobial activity of benzoxazole derivatives has been extensively studied. In vitro assays have demonstrated that derivatives of benzoxazole exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have shown that some benzoxazole derivatives possess minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Escherichia coli | 30 |

| 3 | Candida albicans | 50 |

| 4 | Bacillus subtilis | 20 |

Anticancer Activity

Research has indicated that certain benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds derived from this class have shown IC50 values in the low micromolar range against these cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.0 |

| B | A549 | 10.0 |

| C | HepG2 | 8.5 |

| D | HCT116 | 6.0 |

Structure-Activity Relationships (SAR)

The biological activity of benzoxazole derivatives is influenced by various structural features such as substituents on the aromatic rings and the presence of functional groups. For instance, the introduction of electron-donating groups like methoxy enhances antimicrobial activity, while bulky substituents may reduce anticancer potency due to steric hindrance .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study evaluating a series of benzoxazole derivatives found that those with methoxy substitutions exhibited enhanced activity against resistant strains of Candida albicans, suggesting potential for development as antifungal agents .

- Anticancer Potential : Another investigation into the anticancer properties showed that specific derivatives could inhibit proliferation in MCF-7 cells by inducing apoptotic pathways, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzoxazole core differentiates the target compound from related heterocycles. Key comparisons include:

Key Observations :

- Electron Effects : The benzoxazole’s oxygen atom increases electron deficiency compared to benzimidazoles (N,N) but is less electron-deficient than 1,3-oxazoles.

Substituent Effects

Methoxyphenyl Group

Comparison :

- Positional Isomerism : The meta-substitution (3-methoxy) in the target compound may reduce symmetry compared to para-substituted analogs, affecting crystallization and intermolecular interactions .

- Electronic Effects : Both substituents donate electrons via -OCH₃, but para-substitution () allows more efficient resonance stabilization.

Cyclic Ether vs. Heteroaromatic Substituents

Comparison :

- Solubility : The dioxolane group improves aqueous solubility compared to aromatic substituents (e.g., triazole-thiazole) but may reduce membrane permeability.

- Synthetic Complexity : Click chemistry () enables triazole formation, while dioxolane incorporation may require protection/deprotection strategies.

Physicochemical Properties

Analysis :

- The target compound’s higher molecular weight and oxygen content suggest lower logP (more hydrophilic) than benzothiazole derivatives.

- Melting points correlate with crystallinity; bulkier substituents (e.g., dioxolane) may reduce melting points compared to planar analogs.

Q & A

Q. Characterization :

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy protons at δ ~3.8 ppm) .

- Elemental Analysis : Combustion analysis to confirm purity (e.g., C: 65.2%, H: 5.1% calculated vs. observed) .

- Melting Points : Reported ranges (e.g., 168–170°C for similar compounds) help assess crystallinity .

How can discrepancies between experimental and computational binding data be resolved for this compound?

Advanced Research Question

Answer:

Discrepancies often arise from force field inaccuracies or solvent effects in docking simulations. Methodological strategies include:

- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models (e.g., TIP3P water) to account for solvation effects .

- Experimental Validation : Compare docking poses (e.g., AutoDock Vina) with X-ray crystallography data. For example, highlights mismatches in triazole-acetamide derivatives’ binding modes, resolved by adjusting torsional parameters in docking algorithms .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities, which can refine computational models .

What crystallographic tools are recommended for determining the solid-state structure of this compound?

Advanced Research Question

Answer:

- Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) for accurate unit cell parameter determination .

- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing or Patterson methods .

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. For example, reports a final R-factor of 0.045 for a related thiazolo-pyrimidine derivative .

- Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess disorder or hydrogen bonding networks (e.g., C–H···O interactions in ) .

How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Advanced Research Question

Answer:

Hydrogen bonding governs crystal packing and stability. Key methodologies:

- Graph Set Analysis : Classify interactions (e.g., D (2) motifs for dimeric O–H···N bonds) using Etter’s formalism. details how such analysis predicts melting points and solubility .

- Intermolecular Contacts : For the methoxyphenyl group, C–H···π interactions (distance ~3.4 Å) may stabilize layered packing, as seen in .

- Thermal Analysis : Differential scanning calorimetry (DSC) correlates hydrogen-bond density with thermal stability (e.g., higher Tm for densely packed crystals) .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Basic Research Question

Answer:

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc from 1:1 to 1:3) for separating polar byproducts .

- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance purity, leveraging solubility differences in the dioxolane moiety .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks (>95%) .

How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Advanced Research Question

Answer:

- Analog Synthesis : Modify the methoxyphenyl or dioxolane groups (e.g., fluorination or methyl substitution) to assess electronic effects .

- Biological Assays :

- Antimicrobial Screening : Broth microdilution (MIC values) against S. aureus or E. coli .

- Enzyme Inhibition : Fluorescence-based assays (e.g., α-glucosidase inhibition IC₅₀) with acarbose as a positive control .

- Data Correlation : Use QSAR models to link logP values (e.g., 2.8 for the parent compound) with activity trends .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.